Home > Products > Screening Compounds P7685 > N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}benzenesulfonamide
N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}benzenesulfonamide -

N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}benzenesulfonamide

Catalog Number: EVT-4843444
CAS Number:
Molecular Formula: C22H18N2O4S
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It exhibits high potency and selectivity for mGluR5, potentiating its activity without exhibiting agonist activity itself. [, , ] CPPHA has been shown to enhance mGluR5-mediated responses in both recombinant and native systems. [, , ] Importantly, CPPHA interacts with a novel allosteric site on mGluR5, distinct from the classical MPEP (2-Methyl-6-(phenylethynyl)pyridine) binding site. [, , ] Studies suggest that CPPHA may also exert differential effects on various mGluR5 signaling pathways. []

Relevance: CPPHA shares a core structure with N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}benzenesulfonamide, specifically the isoindoline-1,3-dione moiety linked to a phenyl ring through a methylene bridge. Both compounds likely belong to a broader chemical class of N-arylphthalimides. [, ] The variations lie in the substitution pattern on the phenyl ring and the nature of the additional substituent. CPPHA carries a 4-chloro and a 2-hydroxybenzamide group, whereas the target compound features a 4-methyl and a benzenesulfonamide group.

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is another potent and selective positive allosteric modulator of mGluR5. [, ] It has been shown to bind to the MPEP site on mGluR5, contrasting with CPPHA's distinct binding site. [, ] In functional studies, VU-29 selectively enhances mGluR5-mediated responses without affecting mGluR1. []

Relevance: While structurally distinct from N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}benzenesulfonamide and CPPHA, VU-29 highlights the existence of different chemical scaffolds capable of modulating mGluR5 activity, suggesting diverse structure-activity relationships within mGluR5 PAMs. It showcases that both MPEP site and non-MPEP site binders can achieve mGluR5 potentiation, emphasizing the complexity of this receptor's pharmacology. [, ]

Relevance: NCFP's structural similarity to CPPHA and N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}benzenesulfonamide lies in the shared isoindoline-1,3-dione core linked to a phenyl ring via a methylene bridge. [] NCFP's structure showcases the potential for fine-tuning pharmacological profiles within the CPPHA series by modifying substituents on the phenyl ring and the amide moiety. This exemplifies the potential for developing compounds with tailored effects on specific mGluR5-mediated processes. []

VU0357121

Compound Description: VU0357121 is a potent mGlu5 PAM belonging to a novel benzamide scaffold identified through high-throughput screening. [] This compound exhibits high efficacy and, like CPPHA, does not bind to the MPEP site. [] Mutagenesis studies indicate that VU0357121 and related analogues interact with a distinct allosteric site on mGlu5, separate from both the MPEP site and the CPPHA site. []

Relevance: While structurally unrelated to N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}benzenesulfonamide, VU0357121 reinforces the concept of multiple allosteric sites on mGluR5 capable of mediating PAM activity. [] The identification of this novel benzamide scaffold, along with CPPHA and its derivatives, demonstrates the diversity of chemical structures capable of allosteric mGluR5 modulation, highlighting the potential for discovering further distinct chemotypes targeting this receptor. []

Relevance: Despite structural dissimilarity to N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}benzenesulfonamide, DFB is a relevant compound because it highlights the existence of distinct mGluR5 PAMs that bind to different allosteric sites on the receptor but exert functionally similar effects. This suggests that targeting different allosteric sites can lead to the development of mGluR5 PAMs with tailored pharmacological profiles, potentially exploiting subtle differences in their influence on downstream signaling pathways. [, , ]

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate

Compound Description: This compound was investigated as a potential drug candidate for treating symptoms of sickle cell anemia. [, ] It was found to be non-genotoxic in vivo and exhibited low mutagenicity in a Salmonella/microsome assay. [, ]

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxy-benzenesulfonamide

Compound Description: This compound was also investigated as a potential drug candidate for treating symptoms of sickle cell anemia. [, ] It was found to be non-genotoxic in vivo and exhibited moderate mutagenicity in a Salmonella/microsome assay. [, ]

Properties

Product Name

N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}benzenesulfonamide

IUPAC Name

N-[3-[(1,3-dioxoisoindol-2-yl)methyl]-4-methylphenyl]benzenesulfonamide

Molecular Formula

C22H18N2O4S

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C22H18N2O4S/c1-15-11-12-17(23-29(27,28)18-7-3-2-4-8-18)13-16(15)14-24-21(25)19-9-5-6-10-20(19)22(24)26/h2-13,23H,14H2,1H3

InChI Key

JEOSMSMCFPSIKN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.